molecular formula C7H11NO B2641951 8-Azabicyclo[3.2.1]octan-2-one CAS No. 958812-40-3

8-Azabicyclo[3.2.1]octan-2-one

Cat. No.: B2641951
CAS No.: 958812-40-3
M. Wt: 125.171
InChI Key: YCJKSIIIDRILDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[3.2.1]octan-2-one is a bicyclic nitrogen-containing heterocycle. It is a core structure in the family of tropane alkaloids, which are known for their diverse biological activities

Biochemical Analysis

Biochemical Properties

The 8-Azabicyclo[3.2.1]octan-2-one plays a significant role in biochemical reactions. It is involved in the synthesis of tropane alkaloids, interacting with various enzymes and proteins . The stereochemical control in its formation is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, or panic disorder .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that involves stereochemical control . This transformation is crucial in the synthesis of tropane alkaloids .

Temporal Effects in Laboratory Settings

Its role in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities, has attracted attention from many research groups worldwide .

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

Understanding how this compound is transported and distributed will provide valuable insights into its role in the synthesis of tropane alkaloids .

Subcellular Localization

The subcellular localization of this compound is another area that warrants further study. Understanding where this compound is localized within the cell and how it is directed to specific compartments or organelles will shed light on its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale enantioselective synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is often employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: It is used in the study of enzyme mechanisms and receptor interactions.

    Medicine: This compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and dyes.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(7)8-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJKSIIIDRILDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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